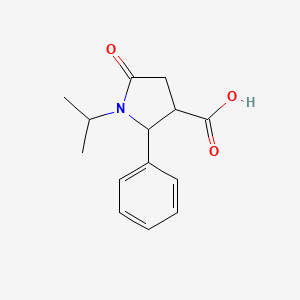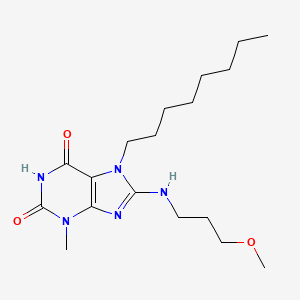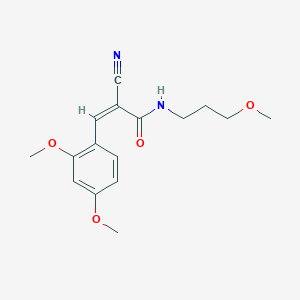![molecular formula C17H21N7O B2983936 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine CAS No. 2380175-73-3](/img/structure/B2983936.png)
1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine" is a complex organic molecule that belongs to the class of pyrazolopyrimidines. This type of compound has garnered significant interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions, including condensation, substitution, and cyclization processes. Key reagents and conditions may include:
Condensation Reaction: : Utilization of pyrazolo[3,4-d]pyrimidine and 1-methylpiperidine under controlled temperatures and catalytic conditions.
Substitution Reaction: : Incorporation of the 6-methylpyridazin-3-yl group through nucleophilic substitution, often facilitated by a base like sodium hydride or potassium carbonate.
Oxymethylation: : Introduction of the oxymethyl linker, which may involve reagents such as formaldehyde or paraformaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial-scale production of this compound would involve the optimization of these reactions for large-scale synthesis, ensuring efficient yield and purity. Continuous flow reactors and process intensification techniques might be employed to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential for oxidative reactions under strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: : Reductive reactions, particularly in the presence of hydrogenation catalysts, may yield reduced forms of the compound.
Substitution: : The pyrazolo[3,4-d]pyrimidine core allows for various substitution reactions, enabling the modification of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
Oxidized Products: : Formation of oxides and hydroxides.
Reduced Products: : Hydrogenated derivatives with altered pharmacological properties.
Substituted Products: : Functionalized pyrazolopyrimidine derivatives with diverse applications.
Scientific Research Applications
Chemistry
Biology
Biologically, it acts as a ligand for various enzymes and receptors, influencing biochemical pathways and potentially exhibiting antiviral, antibacterial, or antifungal properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases like cancer, inflammation, and neurological disorders.
Industry
Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the interaction with specific molecular targets, such as enzymes, receptors, or DNA/RNA. These interactions can modulate signaling pathways, inhibit or activate enzymes, and influence gene expression, leading to diverse biological outcomes. The precise mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)pyrazolo[3,4-d]pyrimidine: : Shares a similar core structure but lacks the oxymethyl and pyridazinyl groups, leading to different pharmacological properties.
4-(4-(Hydroxymethyl)piperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine: : Similar but with a hydroxymethyl group instead of the oxymethylpyridazinyl moiety.
6-Methylpyridazin-3-yl derivatives: : Compounds containing the 6-methylpyridazinyl group, exhibiting varying degrees of biological activity.
Unique Features
What sets 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine apart is the combination of functional groups that confer unique steric and electronic properties, enhancing its specificity and potency in its intended applications.
This compound’s multifaceted roles in research and industry make it a noteworthy subject for ongoing investigation and development.
Properties
IUPAC Name |
1-methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-3-4-15(22-21-12)25-10-13-5-7-24(8-6-13)17-14-9-20-23(2)16(14)18-11-19-17/h3-4,9,11,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDWUXONAWKPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2983853.png)
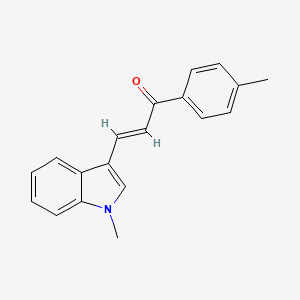
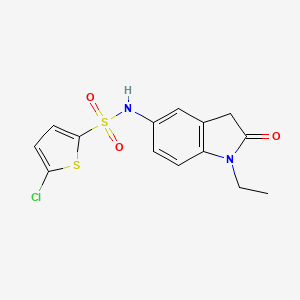

![1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2983859.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2983861.png)


![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)
